molecular formula C16H14FN5O B14923339 N-(2-fluoro-5-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

N-(2-fluoro-5-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Cat. No.: B14923339
M. Wt: 311.31 g/mol
InChI Key: JYXSEKAGRCCEIN-UHFFFAOYSA-N
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Description

N-(2-fluoro-5-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-fluoro-5-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: This can be achieved by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Acylation Reaction: The tetrazole derivative is then acylated with 2-fluoro-5-methylaniline under suitable conditions to form the final product.

Industrial Production Methods

Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

    Reduction: Reduction reactions could target the tetrazole ring or the fluoro group.

    Substitution: The fluoro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups at the fluoro position.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a drug candidate due to its tetrazole moiety, which is known to enhance bioavailability and metabolic stability.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-fluoro-5-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide would depend on its specific biological target. Generally, tetrazole derivatives can interact with enzymes or receptors, modulating their activity. The fluoro and phenyl groups may enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-fluorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
  • N-(2-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide
  • N-(2-chlorophenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide

Uniqueness

N-(2-fluoro-5-methylphenyl)-2-(5-phenyl-2H-tetrazol-2-yl)acetamide is unique due to the presence of both fluoro and methyl groups, which can influence its chemical reactivity and biological activity. The combination of these groups with the tetrazole ring may result in enhanced properties compared to similar compounds.

Properties

Molecular Formula

C16H14FN5O

Molecular Weight

311.31 g/mol

IUPAC Name

N-(2-fluoro-5-methylphenyl)-2-(5-phenyltetrazol-2-yl)acetamide

InChI

InChI=1S/C16H14FN5O/c1-11-7-8-13(17)14(9-11)18-15(23)10-22-20-16(19-21-22)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,23)

InChI Key

JYXSEKAGRCCEIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)F)NC(=O)CN2N=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

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